molecular formula C11H16N2O4S B2968552 Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate CAS No. 302964-01-8

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

Cat. No.: B2968552
CAS No.: 302964-01-8
M. Wt: 272.32
InChI Key: HFYFUEBSUSRJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is a chemical compound with the molecular formula C11H16N2O4S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 2-aminothiazole-5-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while hydrolysis results in the formation of 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylic acid .

Scientific Research Applications

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives are known to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate (ETBC) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with ETBC, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

ETBC is characterized by the following chemical structure:

  • Chemical Formula : C₁₁H₁₆N₂O₄S
  • Molecular Weight : 256.32 g/mol
  • CAS Number : 302964-01-8

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

The biological activity of ETBC is primarily attributed to its ability to interact with various biological targets. The thiazole moiety is known to influence multiple pathways:

  • Inhibition of Enzymatic Activity : ETBC has shown potential in inhibiting specific enzymes that are crucial for cancer cell proliferation. For instance, studies have indicated its micromolar inhibition of HSET (KIFC1), a motor protein involved in centrosome clustering in cancer cells .
  • Cell Cycle Disruption : By interfering with the normal function of mitotic spindles, ETBC can induce multipolar mitotic phenotypes in centrosome-amplified cancer cells, leading to aberrant cell division and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of ETBC. In vitro assays demonstrated that ETBC exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • IC₅₀ Values : The compound has shown IC₅₀ values in the low micromolar range against specific cancer types, indicating potent activity .
  • Selectivity : ETBC displayed differential effects on cancerous versus non-cancerous cell lines, suggesting a therapeutic window that could be exploited for targeted cancer therapies .

Antimicrobial Properties

ETBC's structural features also suggest potential antimicrobial activity. Thiazole derivatives are often investigated for their ability to combat bacterial and fungal infections:

  • Broad-Spectrum Activity : Preliminary studies indicate that ETBC may exhibit broad-spectrum antimicrobial properties, although specific data on its efficacy against particular pathogens are still emerging .

Case Studies and Research Findings

Several research studies have explored the biological activities of thiazole derivatives similar to ETBC. Here are some key findings:

Study ReferenceCompound TestedBiological ActivityIC₅₀ Value
2-(3-Benzamidopropanamido)thiazole-5-carboxylateInhibition of HSET2.7 μM
Pyrimidine derivativesAnticancer activity (MDA-MB-231)0.126 μM
Various 2-AminothiazolesAntimicrobial activityVaries

These studies underscore the potential of thiazole derivatives like ETBC in drug discovery and development.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-5-16-8(14)7-6-12-9(18-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYFUEBSUSRJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952657
Record name Ethyl 2-{[tert-butoxy(hydroxy)methylidene]amino}-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302964-01-8
Record name Ethyl 2-{[tert-butoxy(hydroxy)methylidene]amino}-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.